2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate
Overview
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides. This compound is notable for its unique structure, which combines the phthalimide core with a benzoate ester, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate typically involves the reaction of phthalimide with an appropriate alkylating agent. One common method includes the use of ethyl 4-tert-butylbenzoate and phthalimide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the phthalimide nitrogen attacks the electrophilic carbon of the ester, leading to the formation of the desired product .
Chemical Reactions Analysis
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include polar aprotic solvents, bases like potassium carbonate, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The phthalimide moiety can act as a pharmacophore, binding to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate include other phthalimide derivatives such as:
N-Phthalyl-DL-alanine: Known for its use in peptide synthesis.
Phthalimidooxyacetic acid: Utilized in organic synthesis as a building block.
2-Phthalimidopropionic acid: Employed in the synthesis of various bioactive compounds
The uniqueness of this compound lies in its combination of the phthalimide core with a benzoate ester, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl 4-tert-butylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)15-10-8-14(9-11-15)20(25)26-13-12-22-18(23)16-6-4-5-7-17(16)19(22)24/h4-11H,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWJHJCUEYDZKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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